1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol is a complex organic compound that features a piperazine ring substituted with a benzyl group and a chlorophenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol typically involves multiple steps. One common method includes the reaction of 4-benzylpiperazine with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Properties
Molecular Formula |
C21H27ClN2O2 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol |
InChI |
InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)16-26-17-21(25)15-24-12-10-23(11-13-24)14-18-4-2-1-3-5-18/h1-9,21,25H,10-17H2 |
InChI Key |
UMUQEBKAAMLAQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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